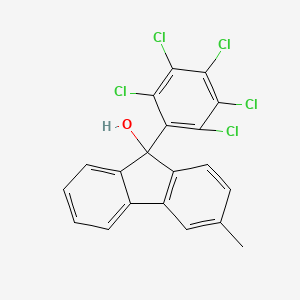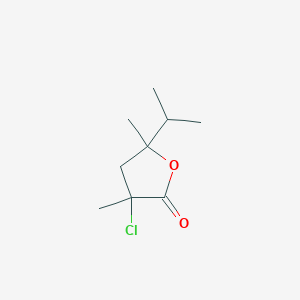
3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one is an organic compound with a unique structure that includes a chloro group, two methyl groups, and an isopropyl group attached to an oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-5-(propan-2-yl)oxolan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the oxolanone ring can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-hydroxy-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one.
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of 3-chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-ol.
科学的研究の応用
3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-3,5-dimethyl-5-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolanone ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-2,2-dimethylpropanoic acid: Shares the chloro and dimethyl groups but differs in the presence of a carboxylic acid group instead of an oxolanone ring.
3,5-Dimethyl-5-(propan-2-yl)oxolan-2-one: Lacks the chloro group, making it less reactive in substitution reactions.
特性
CAS番号 |
89345-08-4 |
|---|---|
分子式 |
C9H15ClO2 |
分子量 |
190.67 g/mol |
IUPAC名 |
3-chloro-3,5-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-6(2)9(4)5-8(3,10)7(11)12-9/h6H,5H2,1-4H3 |
InChIキー |
QGEBQIZARQONCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC(C(=O)O1)(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



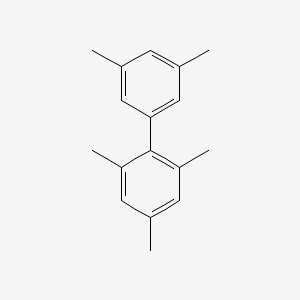
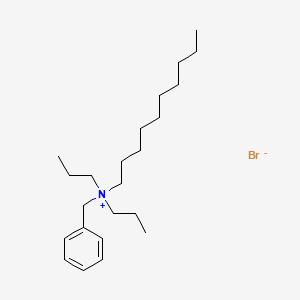
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)

![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

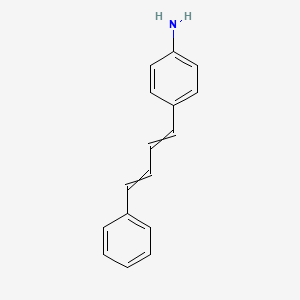
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)

![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)
![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
